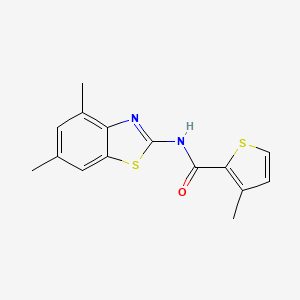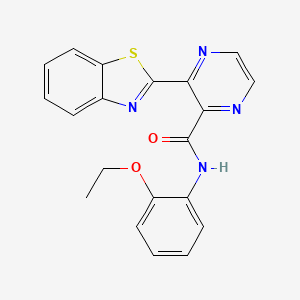![molecular formula C22H24N4O4 B12168055 1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12168055.png)
1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the methoxyphenoxyethyl group: This step involves the reaction of the benzimidazole derivative with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the pyrrolidine ring: This can be done by cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce the corresponding amines.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used to study the interaction of benzimidazole derivatives with various biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The benzimidazole core allows the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or blocking of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole class, known for its broad spectrum of biological activities.
Mebendazole: An antiparasitic drug that shares the benzimidazole core structure.
Albendazole: Another antiparasitic agent with a benzimidazole core.
Uniqueness
1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxyphenoxyethyl group and the pyrrolidine ring, which confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Eigenschaften
Molekularformel |
C22H24N4O4 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-3H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24N4O4/c1-14-23-17-8-7-16(12-18(17)24-14)25-22(28)15-11-21(27)26(13-15)9-10-30-20-6-4-3-5-19(20)29-2/h3-8,12,15H,9-11,13H2,1-2H3,(H,23,24)(H,25,28) |
InChI-Schlüssel |
RTKIYSZSRKYSGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)CCOC4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)propanamide](/img/structure/B12167980.png)
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B12167993.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167999.png)

![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12168011.png)

![Ethyl 5-acetyl-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12168023.png)
![ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12168037.png)
![(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12168044.png)
![methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12168045.png)



![N-(2-furylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12168085.png)
